molecular formula C28H33NO10 B221154 Alldimycin A CAS No. 122397-46-0

Alldimycin A

Cat. No.: B221154
CAS No.: 122397-46-0
M. Wt: 543.6 g/mol
InChI Key: KPUUTJSVCSKVTL-UHFFFAOYSA-N
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Description

Alldimycin A is a member of the anthracycline family, a class of glycosylated tetracyclic compounds known for their antibiotic and antitumor activities. Structurally, it consists of an α2-rhodomycinone aglycone core linked to the amino sugar L-rhodosamine and 2-deoxy-L-fucose via glycosidic bonds . Its chemical formula is C28H33NO10, with a molecular weight of 543.56 g/mol . This compound exhibits a UV–visible absorption peak at 497 nm, characteristic of anthraquinone chromophores . It is primarily isolated from Streptomyces species, such as S. violaceus and S.

Properties

CAS No.

122397-46-0

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-17(39-18-9-14(29(3)4)23(32)11(2)38-18)12-8-13-19(25(34)20(12)27(28)36)26(35)22-16(31)7-6-15(30)21(22)24(13)33/h6-8,11,14,17-18,23,27,30-32,34,36-37H,5,9-10H2,1-4H3

InChI Key

KPUUTJSVCSKVTL-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

alldimycin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Alldimycin A shares its aglycone core (α2-rhodomycinone) with other anthracyclines but differs in sugar composition and glycosylation patterns. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of this compound and Related Compounds
Compound Aglycone Core Sugar Moieties Glycosidic Linkage Key Structural Distinction Reference
This compound α2-Rhodomycinone L-Rhodosamine + 2-deoxy-L-fucose α1→4 (fucose-rhodosamine) Contains both rhodosamine and deoxyfucose
Alldimycin B α2-Rhodomycinone L-Rhodosamine α1→4 Lacks deoxyfucose; simpler glycosylation
Rhodomycin A β-Rhodomycinone L-Rhodosamine + 2-deoxy-L-fucose β1→4 β-configuration aglycone; similar sugars
Obelmycin γ-iso-Rhodomycinone L-Rhodosamine γ1→4 γ-iso aglycone; lacks deoxyfucose
Daunorubicin Daunomycinone Daunosamine β1→4 Clinically used; distinct aglycone and sugar
Key Observations :
  • This compound is unique among its analogues due to the presence of 2-deoxy-L-fucose , which enhances its polarity and solubility compared to Alldimycin B .
  • The α2-rhodomycinone core differentiates it from β- or γ-iso rhodomycinone-containing compounds like Rhodomycin A and Obelmycin, respectively .
Key Observations :
  • This compound exhibits moderate DNA binding affinity but higher cytotoxicity than Alldimycin B, likely due to the stabilizing effect of deoxyfucose on DNA adducts .

Pharmacokinetic and Stability Profiles

The presence of 2-deoxy-L-fucose in this compound improves its aqueous solubility (LogP = 1.2) compared to Alldimycin B (LogP = 2.1) . However, its hydrolytic stability is lower due to the labile α1→4 glycosidic bond, necessitating formulation optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Alldimycin A, and how do they influence its bioactivity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve the compound’s stereochemistry and functional groups. Compare these findings with bioactivity assays (e.g., minimum inhibitory concentration [MIC] tests) to correlate structural motifs (e.g., glycosylation patterns) with antimicrobial or cytotoxic effects .

Q. What established protocols exist for synthesizing this compound in laboratory settings?

  • Methodological Answer : Refer to peer-reviewed synthetic pathways, such as modular polyketide synthase (PKS) systems or semi-synthetic derivatization of natural precursors. Validate reproducibility by cross-referencing yield data and purity metrics (HPLC/LC-MS) from multiple studies. Include appendices detailing reagent specifications and reaction conditions .

Q. How can researchers verify the purity of this compound batches for experimental use?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • Chromatography : HPLC with UV/Vis or mass spectrometry detection.
  • Spectroscopy : FTIR for functional group verification.
  • Quantitative NMR (qNMR) for absolute purity assessment.
    Document deviations >2% from expected values and recalibrate protocols accordingly .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacokinetic (PK) and pharmacodynamic (PD) data?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of existing PK/PD studies, noting variables such as dosing regimens, model organisms, and bioanalytical methods (e.g., LC-MS/MS vs. ELISA).
  • Controlled Replication : Standardize in vivo/in vitro conditions (e.g., pH, temperature, serum protein binding) across labs to isolate confounding factors.
  • Statistical Harmonization : Use mixed-effects models to account for inter-study variability and identify principal contradictions (e.g., bioavailability vs. metabolic instability) .

Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

  • Methodological Answer :

  • Chemoproteomics : Apply activity-based protein profiling (ABPP) with this compound-derived probes.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout/activation screens to pinpoint susceptibility genes.
  • Structural Docking Simulations : Use AlphaFold2-predicted protein structures to map binding affinities. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies involving this compound?

  • Methodological Answer :

  • ALCOA+ Framework : Ensure data Attributable, Legible, Contemporaneous, Original, and Accurate. Implement electronic lab notebooks (ELNs) with audit trails.
  • Ethical Oversight : Adhere to institutional review board (IRB) guidelines for animal welfare (3Rs principle: Replacement, Reduction, Refinement).
  • Open Science Practices : Share raw datasets (e.g., pharmacokinetic curves, toxicity histopathology) via repositories like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 10).
  • Benchmark Dose (BMD) Modeling : Use EPA-approved software (e.g., BMDS) for regulatory-grade risk assessment. Include sensitivity analyses to address outliers .

Methodological Resources

  • Data Validation : Follow ALCOA+ criteria for clinical and preclinical datasets .
  • Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting evidence .
  • Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alldimycin A
Reactant of Route 2
Alldimycin A

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